molecular formula C8H14Cl2N6O2Zn B1593738 zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride CAS No. 62708-52-5

zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride

Cat. No. B1593738
CAS RN: 62708-52-5
M. Wt: 362.5 g/mol
InChI Key: SDBNHMFCQJHUNL-UHFFFAOYSA-L
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Description

Zinc 2-amino-3-methyl-4H-imidazol-5-one dichloride (ZnCl2-AMINOIMIDAZOLE) is a coordination compound of zinc and a nitrogen-containing heterocyclic compound. The compound is used in a variety of scientific research applications, including in the synthesis of organic compounds, as a catalyst, and as an inhibitor of enzyme activity. It is also used in biochemical and physiological studies to understand the role of zinc in biological processes.

Scientific Research Applications

Alleviating Abiotic Stress in Plants

Zinc-based nanoparticles have been found to be effective in alleviating abiotic stress in plants . They can mitigate the phytotoxicity of emerging contaminants from the soil-plant system . ZnO nanoparticles improve plant growth by stimulating diverse alterations at morphological, physiological, biochemical, and ultrastructural levels under abiotic stress factors .

Fertilizer in Agriculture

Zinc application as a fertilizer, such as ZnSO4, via foliar or soil application is an effective strategy to increase zinc uptake and overcome zinc deficiency in crops . The efficacy of zinc fertilizer also depends on different soil properties including CaCO3 content, organic matter content, and pH .

Anti-bacterial Applications

ZnO nanoparticles have shown promising results in anti-bacterial applications . Their multifunctional characteristics, such as high levels of reactive oxygen species (ROS) production and inhibition of inflammatory factor release, make them a new promising candidate for anti-bacterial drug development .

Anti-inflammatory Applications

ZnO nanoparticles have also been found to inhibit mast cell degranulation, making them potential candidates for anti-inflammatory drug development .

Skin Care

ZnO nanoparticles have been used in skin care products due to their unique physicochemical properties . They can protect the skin from harmful UV rays and have anti-inflammatory properties that can help soothe skin irritations .

Biological Imaging

ZnO nanoparticles have been used in biological imaging due to their luminescence effect . They can be used as contrast agents in various imaging techniques, providing detailed and clear images .

Food Packaging

ZnO nanoparticles have been used in food packaging applications . They can improve the mechanical and barrier properties of packaging materials, extend the shelf life of food products, and prevent microbial growth .

Anti-tumor Applications

ZnO nanoparticles have shown potential in anti-tumor applications . They can induce cell death in cancer cells without affecting normal cells, making them potential candidates for cancer therapy .

Mechanism of Action

Target of Action

It is known that imidazole, a core component of this compound, is a key part of many biologically active molecules, including histidine, purine, histamine, and dna-based structures . Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . For instance, some imidazole derivatives have been found to show good antioxidant potential .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

properties

IUPAC Name

zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBNHMFCQJHUNL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N6O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride

CAS RN

84304-17-6, 62708-52-5
Record name Zinc, bis(2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one-O)dichloro-, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84304-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, compd. with zinc chloride (ZnCl2) (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one, compound with zinc chloride (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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